molecular formula C9H11N3 B12976620 1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine CAS No. 64369-07-9

1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B12976620
CAS No.: 64369-07-9
M. Wt: 161.20 g/mol
InChI Key: JAFUFQSUQMZMIX-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine is a versatile nitrogen-containing heterocyclic compound of significant interest in pharmaceutical and agrochemical research. As a fused imidazopyridine, its structure bears a close resemblance to naturally occurring purines, which allows its derivatives to interact with a wide range of biological targets and enzymes . This structural motif is a privileged scaffold in drug discovery, known to play a crucial role in numerous disease conditions . Compounds based on the imidazo[4,5-c]pyridine core have been investigated for a broad spectrum of biological activities. The scaffold is foregrounded in medicinal chemistry programs targeting the central nervous system, digestive system, cancer, and inflammation . Specific research has explored its potential in developing antitumor agents, with some derivatives acting as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) . Furthermore, the imidazo[4,5-c]pyridine structure is found in known pharmacological tools and has been a starting point for developing antimicrobial agents, such as inhibitors of glucosamine-6-phosphate synthase for fungal infections . The synthetic approaches for this class of compounds continue to be refined, underscoring its ongoing relevance in developing novel therapeutic agents . This product is intended for research purposes as a key chemical intermediate or building block in the synthesis of more complex molecules for drug discovery and development. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64369-07-9

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1,2,4-trimethylimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H11N3/c1-6-9-8(4-5-10-6)12(3)7(2)11-9/h4-5H,1-3H3

InChI Key

JAFUFQSUQMZMIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N=C(N2C)C

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 1h Imidazo 4,5 C Pyridines

Historical and Classical Synthetic Approaches for Imidazo[4,5-c]pyridine Ring Systems

The foundational methods for constructing the imidazo[4,5-c]pyridine core are rooted in classical condensation chemistry. The most prevalent and historically significant approach involves the reaction of a pyridine-3,4-diamine with a suitable one-carbon synthon. mdpi.com This strategy typically employs carboxylic acids or their equivalents, such as aldehydes or orthoesters, to form the imidazole (B134444) ring onto the pyridine (B92270) backbone. mdpi.comnih.gov

A common method involves the condensation of pyridine-3,4-diamine with a carboxylic acid, often heated under acidic conditions or at high temperatures to facilitate dehydration and cyclization. mdpi.com For instance, the synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine was achieved by refluxing 5-methyl-3,4-diamino-pyridine in 100% formic acid for several hours. mdpi.com Similarly, reacting 3,4-diaminopyridine (B372788) with the sodium metabisulfite (B1197395) adduct of various benzaldehydes is a classical route to produce 2-substituted-5H-imidazo[4,5-c]pyridines. fabad.org.trnih.gov These methods, while foundational, often require harsh conditions and can have limitations in terms of substrate scope and functional group tolerance.

Another established route involves the reductive cyclization of a 3-amino-4-nitropyridine (B85709) derivative. For example, a one-step synthesis using sodium dithionite (B78146) (Na2S2O4) can simultaneously reduce the nitro group and cyclize with an aldehyde to form the imidazo[4,5-b]pyridine ring, a strategy whose principles are applicable to the [4,5-c] isomer. mdpi.comnih.gov

Modern Catalytic Strategies for Imidazopyridine Synthesis

Modern organic synthesis has ushered in an era of catalytic reactions that offer milder conditions, higher efficiency, and greater control over the construction of the imidazopyridine scaffold.

Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Palladium, Copper)

Transition-metal catalysis, particularly using palladium and copper, has become a cornerstone for the synthesis and derivatization of imidazopyridines. nih.gov These metals are proficient in catalyzing crucial bond-forming reactions, including C-N and C-C couplings. nih.govbeilstein-journals.org

A powerful strategy for constructing the imidazo[4,5-c]pyridine core involves a multi-step sequence utilizing both copper and palladium catalysis. nih.govacs.org This approach begins with a copper-catalyzed Ullmann-type coupling to arylate the amino group of a protected 3-amino-4-chloropyridine. acs.org The subsequent and key step is a palladium-catalyzed intramolecular amidation and cyclization to form the fused imidazole ring. nih.govacs.org The effectiveness of this cyclization is highly dependent on the choice of palladium catalyst and ligand, with modern biarylphosphine ligands showing superior performance. acs.org

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / Me₃(OMe)-t-BuXPhosK₂CO₃t-BuOH11090 acs.org
Pd(OAc)₂ / Me₄-t-BuXPhosK₂CO₃t-BuOH11088 acs.org
Pd(OAc)₂ / t-BuBrettPhosK₂CO₃t-BuOH11085 acs.org

Table 1. Comparison of Palladium Catalyst Systems for the Intramolecular Cyclization to form the Imidazo[4,5-c]pyridine Core. This reaction showcases the palladium-catalyzed amidation of N-phenyl-4-chloro-3-aminopyridine to yield 5-phenyl-5H-imidazo[4,5-c]pyridine. acs.org

This palladium-catalyzed amidation provides a direct and high-yielding route to variously substituted imidazo[4,5-c]pyridines, demonstrating quick access to this privileged scaffold. organic-chemistry.org Copper salts like CuI and Cu(OTf)₂ have also been extensively used as catalysts for various coupling and cyclization reactions to build other imidazopyridine isomers, often in multicomponent reactions that construct the ring system in a single pot. beilstein-journals.orgnih.gov

Metal-Free Synthetic Methodologies and Green Chemistry Principles

In line with the principles of green chemistry, significant effort has been directed towards developing metal-free and environmentally benign synthetic routes. rsc.org While many of these advancements have been documented for the imidazo[1,2-a]pyridine (B132010) isomer, the underlying principles are influential for the entire class of compounds. acs.orgnih.gov

For imidazo[4,5-c]pyridines, greener approaches often build upon classical methods by improving reaction conditions. For example, ytterbium triflate has been used as a Lewis acid catalyst for the condensation of 3,4-diaminopyridine with orthoformates, offering a more efficient alternative to traditional acid catalysis. mdpi.comnih.gov Another approach involves using reusable heterogeneous catalysts, such as Al³⁺-exchanged K10 montmorillonite (B579905) clay, which can facilitate intramolecular cyclization in excellent yields while allowing for easy catalyst recovery and reuse. mdpi.com

Furthermore, multicomponent reactions (MCRs) performed in aqueous or green solvents represent a significant advance. acs.orgbio-conferences.org The use of micellar media, generated by surfactants like sodium dodecyl sulfate (B86663) (SDS) in water, can promote reactions by creating a hydrophobic microenvironment, often eliminating the need for organic solvents. acs.orgnih.govacs.org Catalyst-free methods, such as the condensation of 2-aminopyridines with halogenoesters by simply refluxing in ethanol, also highlight a move towards more sustainable practices. acs.org

Regioselective Functionalization and Derivatization of the Imidazo[4,5-c]pyridine Core

Post-synthesis modification of the imidazo[4,5-c]pyridine core is crucial for creating libraries of compounds for various applications. Regioselectivity—the ability to functionalize a specific atom in the ring system—is a key challenge.

C-H Activation and Direct Arylation/Alkenylation

Direct C-H activation is a modern and atom-economical tool for forging new carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. lookchem.com In the realm of imidazopyridines, palladium-catalyzed direct arylation has been a particularly fruitful strategy. acs.orgnih.govpreprints.org While much of the literature focuses on the C3 and C5 direct arylation of imidazo[1,2-a]pyrazines or the C5 arylation of simple imidazoles, the principles are highly relevant. lookchem.comnih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and a base to couple the heterocycle directly with an aryl halide. acs.org

The development of C-H activation methods for the imidazo[4,5-c]pyridine core is less mature but represents a significant area for future research. The electronic nature of the pyridine and imidazole rings dictates the reactivity, and achieving high regioselectivity among the available C-H bonds is the primary obstacle. The successful direct arylation of related systems, such as quinolines and pyridines using rhodium catalysts, suggests that similar transformations are feasible for the imidazo[4,5-c]pyridine scaffold. nih.gov

N-Alkylation and N-Substitution Reactions

The imidazo[4,5-c]pyridine system contains two different types of nitrogen atoms available for substitution: the pyrrole-like nitrogen in the imidazole ring (N1 or N3, depending on tautomer) and the pyridine-like nitrogen (N5). The alkylation of this scaffold is a common transformation, but it often leads to a mixture of regioisomers. fabad.org.trresearchgate.net

The reaction is typically carried out using an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). fabad.org.trnih.gov Studies on the N-alkylation of 2-substituted-5H-imidazo[4,5-c]pyridines have shown that the reaction predominantly occurs on the N5 nitrogen of the pyridine ring. fabad.org.trnih.gov The structural assignment of these regioisomers is non-trivial and requires advanced NMR techniques, such as 2D-NOESY and HMBC, to unambiguously determine the site of substitution. fabad.org.trnih.govresearchgate.net

Imidazo[4,5-c]pyridine SubstrateAlkylating AgentBase / SolventMajor RegioisomerReference
2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine1-(chloromethyl)-4-methoxybenzeneK₂CO₃ / DMFN5 fabad.org.tr
2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridines4-chlorobenzyl bromideK₂CO₃ / DMFN5 nih.gov
2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridinesbutyl bromideK₂CO₃ / DMFN5 nih.gov

Table 2. Regioselectivity in the N-Alkylation of 2-Substituted-5H-imidazo[4,5-c]pyridines.

This observed preference for N5 alkylation provides a predictive framework for the regioselective functionalization of the imidazo[4,5-c]pyridine core, enabling the targeted synthesis of specific derivatives. fabad.org.trnih.gov

Multicomponent Reactions and Tandem Processes

Multicomponent reactions (MCRs) and tandem processes offer significant advantages in the synthesis of complex molecules like 1H-imidazo[4,5-c]pyridines by combining several reaction steps into a single operation. This approach enhances efficiency by reducing the number of purification steps, saving time, and minimizing waste. While direct applications of prominent MCRs like the Ugi or Groebke-Blackburn-Bienaymé (GBB) reactions for the synthesis of 1H-imidazo[4,5-c]pyridines are not extensively documented, the principles of these reactions are highly relevant and adaptable.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction that condenses a heterocyclic amidine, an aldehyde, and an isocyanide to form imidazo-fused heterocycles. nih.govnih.govacs.orgbeilstein-journals.orgresearchgate.net This reaction has been widely used to synthesize imidazo[1,2-a]pyridines and other related scaffolds. nih.govresearchgate.netnih.govnih.gov The general mechanism involves the acid-catalyzed formation of a Schiff base from the amidine and aldehyde, which is then attacked by the isocyanide, followed by an intramolecular cyclization. The versatility of the GBB reaction allows for the introduction of diverse substituents at three different positions of the resulting imidazopyridine ring by simply varying the starting components. Although a direct GBB synthesis of 1H-imidazo[4,5-c]pyridines using 3,4-diaminopyridine as the amidine component is not explicitly reported, the potential for such a reaction exists and would offer a convergent and efficient route to this scaffold.

The Ugi four-component reaction (Ugi-4CR) is another cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. wikipedia.orgorganic-chemistry.orgnih.govacs.org Post-Ugi modifications can lead to the formation of various heterocyclic systems. A tandem approach involving an Ugi reaction followed by an intramolecular cyclization could be envisioned for the synthesis of 1H-imidazo[4,5-c]pyridine derivatives. For instance, using a suitably functionalized diaminopyridine derivative as the amine component could lead to an Ugi product that, upon a subsequent cyclization step, yields the desired imidazo[4,5-c]pyridine core.

Tandem reactions , where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, have been successfully applied to the synthesis of related imidazo[4,5-b]pyridine isomers. A notable example is a one-pot, three-step tandem process starting from 2-chloro-3-nitropyridine. This sequence involves a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by in situ reduction of the nitro group to an amine, and subsequent condensation with an aldehyde to form the imidazole ring. acs.org This efficient process, often carried out in environmentally benign solvents like a water-isopropanol mixture, provides rapid access to functionalized imidazo[4,5-b]pyridines. acs.org A similar tandem strategy could be conceptually applied to the synthesis of 1H-imidazo[4,5-c]pyridines, starting from a suitably substituted chloronitropyridine precursor.

The following table summarizes some multicomponent and tandem reaction strategies that have been applied to the synthesis of imidazopyridine scaffolds, highlighting their potential applicability to the 1H-imidazo[4,5-c]pyridine system.

Reaction Name/TypeReactantsResulting ScaffoldPotential for 1H-Imidazo[4,5-c]pyridine Synthesis
Groebke-Blackburn-Bienaymé (GBB) Heterocyclic Amidine, Aldehyde, IsocyanideImidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidinesHigh potential using 3,4-diaminopyridine as the amidine component.
Ugi Four-Component Reaction (Ugi-4CR) Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino CarboxamidesCan be used in a tandem approach with subsequent cyclization.
Tandem SNAr/Reduction/Condensation Chloronitropyridine, Primary Amine, AldehydeImidazo[4,5-b]pyridinesConceptually adaptable to 1H-imidazo[4,5-c]pyridine synthesis.

Design and Synthesis of Novel 1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine Analogues

The design and synthesis of specific analogues of 1H-imidazo[4,5-c]pyridine, such as the 1,2,4-trimethyl derivative, require a multi-step synthetic approach. A plausible and efficient synthetic route can be designed by constructing the pyridine ring first, followed by the formation of the fused imidazole ring, and subsequent functionalization.

A potential synthetic pathway to This compound can be envisioned starting from commercially available materials. The key steps would involve the formation of a substituted diaminopyridine followed by cyclization and methylation.

Step 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine (B139313)

The synthesis of the key intermediate, 2-amino-4-methyl-3-nitropyridine, can be achieved through several reported methods. One common approach involves the nitration of 4-methylpyridine, followed by amination. nih.gov Another route starts from 2-chloro-4-methylpyridine, which is nitrated and then reacted with ammonia (B1221849) to introduce the amino group. nih.gov These methods provide the necessary precursor with the correct substitution pattern on the pyridine ring.

Step 2: Reduction to 3,4-Diamino-4-methylpyridine

The nitro group of 2-amino-4-methyl-3-nitropyridine can be reduced to an amino group to yield 3,4-diamino-4-methylpyridine. This reduction is typically carried out using standard reducing agents such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with palladium on carbon. nih.gov

Step 3: Cyclization to form the Imidazole Ring

The resulting 3,4-diamino-4-methylpyridine can be cyclized to form the 2,4-dimethyl-1H-imidazo[4,5-c]pyridine core. This can be achieved by reacting the diamine with acetic anhydride (B1165640). acs.org The reaction with acetic anhydride provides the acetyl group that forms the C2 position of the imidazole ring, which upon cyclization and dehydration, yields the desired 2-methyl group.

Step 4: N-Methylation

The final step to obtain this compound is the methylation of the nitrogen at the 1-position of the imidazole ring. This can be accomplished using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. nih.gov The regioselectivity of this alkylation would need to be carefully controlled, as methylation could potentially occur at other nitrogen atoms in the ring system.

The following table outlines a proposed synthetic scheme for this compound.

StepStarting MaterialReagents and ConditionsProduct
1 4-Methylpyridine1. HNO₃, H₂SO₄2. Amination reagent2-Amino-4-methyl-3-nitropyridine
2 2-Amino-4-methyl-3-nitropyridineSnCl₂/HCl or H₂, Pd/C3,4-Diamino-4-methylpyridine
3 3,4-Diamino-4-methylpyridineAcetic anhydride, heat2,4-Dimethyl-1H-imidazo[4,5-c]pyridine
4 2,4-Dimethyl-1H-imidazo[4,5-c]pyridineCH₃I, K₂CO₃, DMFThis compound

The design of novel analogues of this compound can be achieved by modifying the substituents at various positions of the heterocyclic core. For example, by using different carboxylic acid derivatives or aldehydes in the cyclization step, a variety of substituents can be introduced at the C2 position. jscimedcentral.comnih.gov Furthermore, the pyridine ring itself can be functionalized prior to the imidazole ring formation, allowing for the synthesis of a diverse library of analogues for further investigation.

Computational and Theoretical Investigations of 1h Imidazo 4,5 C Pyridines

Quantum Chemical Calculations (QM) and Density Functional Theory (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For the 1H-imidazo[4,5-c]pyridine system, DFT methods like B3LYP have been used to analyze molecular structures and vibrational properties, showing good correlation with experimental data from X-ray diffraction (XRD), IR, and Raman studies. researchgate.netnih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com For imidazo[4,5-c]pyridine derivatives, this analysis helps in predicting the most probable sites for electrophilic and nucleophilic attacks.

Theoretical studies on related imidazopyridine structures reveal that the distribution and energy of these frontier orbitals are significantly influenced by the nature and position of substituents on the heterocyclic core. scirp.orgnih.gov For instance, the analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, complements HOMO-LUMO analysis by visually indicating the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. irjweb.comaimspress.com This is crucial for predicting how the molecule will interact with biological targets.

Table 1: Example Frontier Molecular Orbital Data for an Imidazole (B134444) Derivative This table presents illustrative data for a related imidazole derivative to demonstrate the application of DFT in calculating reactivity descriptors.

ParameterValue (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE)4.4871
Chemical Hardness (η)2.2449
Data derived from a DFT study on an imidazole derivative using the B3LYP/6-311+G(d,p) basis set. irjweb.com

DFT calculations are instrumental in studying protonation equilibria, which is vital for understanding a drug's behavior in physiological environments. For the imidazo[4,5-b]pyridine scaffold, which is structurally related to imidazo[4,5-c]pyridine, DFT studies have been used to determine the most likely protonation sites. mdpi.com These calculations often show that the imidazole nitrogen is the primary binding site for protons over the pyridine (B92270) nitrogen. mdpi.com

Computational studies on imidazo[4,5-b]pyridine derived iminocoumarins have demonstrated an excellent agreement between experimentally measured and computationally determined pKa values. researchgate.net This synergy of experimental and theoretical approaches confirms that these systems can exist in different protonation states (neutral, monoprotonated, diprotonated) depending on the pH of the environment. researchgate.net Understanding the pKa of basic nitrogen atoms is critical, as it can influence both desired biological activity and undesired physiological effects like lysosomotropism. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand and predict ligand-protein interactions.

For the imidazo[4,5-c]pyridine scaffold, molecular docking has been a key tool in identifying and optimizing inhibitors for various protein targets. For example, a series of imidazo[4,5-c]pyridin-2-one derivatives were designed as inhibitors of Src family kinases (SFKs), which are targets for glioblastoma treatment. nih.gov Docking studies revealed the binding patterns of the most active compounds within the ATP binding site of these kinases. nih.gov Similarly, imidazo[4,5-c]pyridines have been investigated as high-affinity ligands for corticotropin-releasing factor (CRF) receptors, which are implicated in anxiety disorders. nih.gov

These studies help rationalize the structure-activity relationships (SAR) observed in experimental assays, guiding the synthesis of more potent and selective analogues. nih.govresearchgate.net Docking simulations can visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. researchgate.net

Table 2: Example of Protein Targets for Imidazo[4,5-c]pyridine Derivatives

ScaffoldProtein TargetTherapeutic Area
Imidazo[4,5-c]pyridin-2-oneSrc Family Kinases (SFKs)Glioblastoma nih.gov
Imidazo[4,5-c]pyridineCorticotropin-Releasing Factor (CRF) ReceptorsAnxiety Disorders nih.gov
Imidazo[4,5-c]pyridine-4-carbonitrileCathepsin SAutoimmune Diseases nih.gov
Imidazo[4,5-c]pyridine-2-oneDNA-Dependent Protein Kinase (DNA-PK)Oncology (Radiosensitizers) acs.org

Virtual screening is a computational method used to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach has been successfully applied to identify new hits based on the imidazopyridine core. rsc.org By screening proprietary or public compound libraries, researchers can rapidly expand the chemical diversity around a known hit, potentially leading to improved activity and selectivity. researchgate.netscispace.com

For instance, an innovative virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, which rapidly expanded the chemotype and improved the antiparasitic activity. rsc.orgresearchgate.net This process allows for the efficient identification of novel scaffolds that fit a specific pharmacophore, paving the way for further optimization. scispace.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational dynamics of a ligand-protein complex and its stability. Following molecular docking, MD simulations can be performed to validate the predicted binding modes and assess the stability of the interactions. nih.gov

In the study of imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors, MD simulations revealed the possible stable binding patterns of the most active compound in the ATP binding site. nih.gov Such simulations are crucial for understanding how the ligand and protein adapt to each other upon binding and for ensuring that the key interactions predicted by docking are maintained over a simulated time period, thus providing a more dynamic and realistic picture of the binding event. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For imidazo[4,5-c]pyridines and their isosteres, QSAR studies are instrumental in predicting the activity of novel analogs, thereby prioritizing synthetic efforts towards more potent molecules.

Detailed research findings have demonstrated the utility of 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), in building robust and predictive models for imidazopyridine derivatives. For instance, a study on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors developed highly predictive CoMFA and CoMSIA models. nih.gov The training set, composed of forty-eight molecules, yielded statistically significant models with high internal and external predictive power. nih.gov

The CoMFA model produced a leave-one-out cross-validation coefficient (r²cv) of 0.774 and a non-cross-validated correlation coefficient (r²) of 0.975. nih.gov The CoMSIA model showed even better statistical results with an r²cv of 0.800 and an r² of 0.977. nih.gov The predictive ability of these models was further confirmed by an external test set, giving predicted correlation coefficients (r²pred) of 0.933 for CoMFA and 0.959 for CoMSIA. nih.gov These high values indicate a strong correlation between the 3D fields of the molecules and their biological activities. The generated 3D contour maps from these models provide a visual representation of the structural requirements for enhanced activity, guiding the design of new, more potent inhibitors. nih.gov

Another QSAR study on imidazo[4,5-b]pyridine derivatives for predicting anticancer potency utilized Genetic Algorithm-Multiple Linear Regression (GA-MLR). researchgate.net This approach also resulted in statistically significant models, underscoring the applicability of QSAR in understanding the structural determinants of the activity of this class of compounds. researchgate.net

Table 1: Statistical Results of 3D-QSAR Studies on Imidazo[4,5-b]pyridine Derivatives

In Silico Mechanistic Pathway Elucidation

Beyond predicting activity, computational methods are pivotal in elucidating the mechanistic pathways through which 1H-imidazo[4,5-c]pyridines exert their effects. Techniques like molecular docking and molecular dynamics (MD) simulations are used to model the interaction between the small molecule and its biological target, providing a detailed picture of the binding mode and the key interactions that stabilize the complex.

For example, in silico docking studies have been performed on imidazo[4,5-b]pyridine derivatives to understand their inhibitory mechanism against targets like Aurora A kinase. nih.gov These studies reveal the specific amino acid residues in the active site that the compounds interact with, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov The insights gained from such docking studies, when combined with 3D-QSAR contour maps, offer a comprehensive understanding of the structure-activity relationship and the mechanism of action. nih.gov

In a study on imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of Src family kinases for the treatment of glioblastoma, molecular dynamics simulations were employed. nih.gov This method was used to analyze the binding mode of the most active compounds with their target kinases, providing a dynamic view of the protein-ligand interactions over time. nih.gov Similarly, the theoretical understanding of in vivo lysosomotropism of 1H-imidazo[4,5-c]pyridine-4-carbonitrile based cathepsin S inhibitors was achieved by adjusting the pKa of a basic nitrogen atom, which was a key step in optimizing their cellular activity and avoiding undesired tissue sequestration. nih.gov

These in silico approaches allow for the rational design of new compounds with improved target specificity and better pharmacokinetic profiles. By simulating the biological environment, researchers can predict how a molecule will behave in a biological system before it is synthesized, saving considerable time and resources.

Table 2: Examples of In Silico Mechanistic Studies on Imidazopyridine Derivatives

Table 3: Mentioned Chemical Compounds

Mechanistic Investigations of Biological Target Interactions of Imidazo 4,5 C Pyridine Derivatives

Receptor Agonism/Antagonism and Allosteric Modulation

Toll-like Receptor 7 (TLR7) Agonism and Immunomodulation

No information is available regarding the activity of 1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine as a Toll-like Receptor 7 agonist or its potential immunomodulatory effects.

GABAA Receptor Allosteric Modulation

There are no studies documenting the interaction of this compound with the GABAA receptor or its potential for allosteric modulation.

Serotonin Receptor (5-HT6) Modulation

No research has been published detailing any modulatory effects of this compound on the serotonin 5-HT6 receptor.

DNA/RNA Intercalation and Interaction Mechanisms

There is no available information on whether this compound intercalates with or interacts with DNA or RNA.

Modulation of Cellular Pathways and Processes

No studies have been conducted to investigate the effects of this compound on cellular pathways and processes such as autophagy, apoptosis, cell proliferation, or the inflammatory response.

Structure Activity Relationship Sar Studies of Imidazo 4,5 C Pyridine Analogues

Correlating Structural Features with Biological Target Affinity and Selectivity

The imidazo[4,5-c]pyridine core is a bioisostere of natural purines, such as adenine (B156593) and guanine, which are fundamental components of numerous life processes. researchgate.net This resemblance allows these analogues to readily interact with essential biomolecules, including enzymes and receptors that would typically bind purines. mdpi.com Consequently, derivatives of the imidazo[4,5-c]pyridine scaffold have been identified as potent modulators of various biological targets, including protein kinase B inhibitors, A2A adenosine (B11128) receptor antagonists, and antiviral agents targeting viruses like Hepatitis C (HCV) and Bovine Viral Diarrhea Virus (BVDV). acs.orgnih.gov

Impact of Substituent Effects on Bioactivity

The biological activity of imidazo[4,5-c]pyridine analogues can be finely tuned by the strategic placement and chemical nature of various substituents on the core scaffold.

The modification of different positions on the imidazopyridine ring has profound effects on the molecule's potency and selectivity.

N1-Position: Alkylation at the N1 position is a common strategy to modulate physicochemical properties and target engagement. In a series of Src kinase inhibitors based on an imidazo[4,5-c]pyridin-2-one core, substituting the N1 position with bulky groups like tert-butyl or cyclopentyl, or with aryl groups such as m-tolyl, was explored. nih.gov For example, a cyclopentyl group at N1 was shown to be a viable modification in compounds targeting Src kinases. nih.gov

C2-Position: The C2 position is frequently modified to introduce groups that can form key interactions with the target protein. In studies of antiviral agents, the presence of a phenyl ring at the C2-position was investigated. nih.gov It was noted that adding a fluorine atom to this phenyl ring led to a decrease in activity against Bovine Viral Diarrhea Virus (BVDV). nih.gov For cytotoxic agents targeting cancer cells, introducing heteroaryl analogues like pyrimidine (B1678525) at the C2-position of an imidazo[4,5-b]pyridine system resulted in a compound with high activity. researchgate.net

N3-Position: The N3 nitrogen is also a key point for substitution. In the development of Src kinase inhibitors, various aryl groups, such as 4-chlorophenyl or p-tolyl, were attached at the N3 position of the imidazo[4,5-c]pyridin-2-one scaffold. nih.gov The nature of this aryl group was found to be critical for the inhibitory activity.

C6 and C7-Positions: Substitutions on the pyridine (B92270) ring portion of the scaffold also influence activity. For instance, in a series of imidazo[4,5-b]pyridines, a bromine atom at the C6 position was found to be a key feature for compounds showing potent antiproliferative activity against several cancer cell lines. nih.gov

The following table summarizes the impact of substitutions at various positions on the imidazo[4,5-c]pyridine and related scaffolds.

PositionSubstituent TypeObserved Effect on BioactivityTarget/AssayCitation
N1CyclopentylMaintained activity in Src kinase inhibitors.Src Family Kinases nih.gov
N1m-TolylSynthesized for evaluation as Src kinase inhibitors.Src Family Kinases nih.gov
C2Fluorinated PhenylDecreased activity against BVDV.Bovine Viral Diarrhea Virus (BVDV) nih.gov
C2PyrimidineDisplayed high cytotoxic activity.Anticancer researchgate.net
N34-ChlorophenylUsed in potent Src kinase inhibitors.Src Family Kinases nih.gov
C6BromineConferred potent antiproliferative activity.Anticancer (HeLa, SW620) nih.gov

The incorporation of specific functional groups is a critical optimization strategy. These groups can act as hydrogen bond donors or acceptors, introduce conformational constraints, or establish new interactions with the biological target.

Amide Groups: Amide functionalities are widely used to explore the SAR of imidazopyridine analogues. In one study, various amides were introduced, and a cyclopropyl (B3062369) amide derivative was found to be particularly potent as a cytotoxic agent. researchgate.net In another example, the optimization of diacylglycerol acyltransferase 2 (DGAT2) inhibitors involved identifying a pyrrolidine (B122466) amide group, which led to a significant improvement in lipophilic efficiency. acs.org

Aryl-Aryl Connections: The connection of aryl groups to the imidazopyridine core is a common feature. For Nek2 kinase inhibitors, various substituted aryl rings were attached to the imidazo[1,2-a]pyridine (B132010) scaffold to probe the binding pocket. documentsdelivered.com Similarly, the synthesis of cytotoxic agents involved Suzuki coupling to introduce aryl and heteroaryl groups at the C2-position, demonstrating the importance of these connections for activity. researchgate.net

Urea (B33335) and Sulfonamide Groups: While less specifically detailed in the provided context for imidazo[4,5-c]pyridines, the general principles of medicinal chemistry suggest that urea and sulfonamide groups would be valuable for creating directional hydrogen bonding interactions and for modulating physicochemical properties such as solubility and metabolic stability. The synthesis of pyridin-2-yl ureas has been explored, indicating the chemical tractability of incorporating such moieties into related heterocyclic systems. acs.org

Scaffold Hopping and Bioisosteric Replacements in Imidazopyridine Design

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemotypes, improve drug-like properties, and circumvent existing patents. researchgate.netnih.govnih.gov These techniques involve replacing a molecule's core framework or specific functional groups with others that preserve or enhance biological activity. researchgate.netresearchgate.net

The imidazo[4,5-c]pyridine scaffold itself is a classic example of a successful bioisosteric replacement for the purine (B94841) ring system. acs.orgmdpi.com This fundamental isosterism is the basis for the broad biological activities observed in this class of compounds. mdpi.comresearchgate.net Medicinal chemists leverage this principle further by making more nuanced replacements. For instance, in designing 5-HT6 receptor ligands, a scaffold hopping approach was used to replace a known ligand's core with an imidazopyridine skeleton, leading to the discovery of a hit compound with high affinity (Ki = 6 nM). theses.cz This demonstrates how the imidazopyridine scaffold can serve as a starting point for generating new intellectual property and compounds with improved pharmacological profiles. theses.cz The goal of such strategies is to retain the key pharmacophoric features responsible for binding while altering properties like synthetic accessibility, metabolic stability, or selectivity. researchgate.net

Emerging Research Frontiers and Advanced Applications of the Imidazo 4,5 C Pyridine Scaffold

Optoelectronic and Photophysical Properties

Research into the optoelectronic and photophysical properties of the imidazo[4,5-c]pyridine scaffold is an emerging area of interest. While specific data for 1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine is not documented, studies on related derivatives indicate the potential for this class of compounds in various applications.

Luminescent Features and Fluorophore Development

No specific luminescent features or data on fluorophore development for This compound have been reported. However, the parent imidazo[4,5-c]pyridine core is a component of larger fused heterocyclic systems that have been investigated for their fluorescence properties. For instance, pyrido-fused imidazo[4,5-c]quinolines have been synthesized and their photophysical behaviors, including absorption and fluorescence emission, have been studied. nih.gov The luminescent properties of imidazo[1,2-a]pyridines, a related isomer, are well-documented, with their fluorescence emission being tunable by various substituents. ijrpr.comnih.gov The π-conjugated bicyclic structure of these related compounds often results in excellent fluorescence quantum yields. ijrpr.com

Applications in Imaging and Microscopy

There is no available information on the application of This compound in imaging and microscopy. Generally, fluorescent molecules are essential tools in these fields. Given that some derivatives of the broader imidazopyridine family exhibit fluorescence, there is a theoretical potential for suitably functionalized imidazo[4,5-c]pyridines to be developed as imaging agents or biomarkers. nih.gov

Electrochemical Properties and Sensor Development

Specific electrochemical data for This compound is not available. The electrochemical synthesis of related imidazo[1,5-a]pyridines has been explored, indicating that the imidazopyridine core can undergo electrochemical transformations. rsc.org The electronic properties of the imidazo[4,5-b]pyridine scaffold suggest its potential use in developing new materials, and its ability to interact with metal ions could be harnessed for sensor development. mdpi.com

Coordination Chemistry and Metal Complex Formation

The coordination chemistry of This compound has not been specifically investigated in the available literature. However, the parent imidazo[4,5-c]pyridine and its isomers are known to form complexes with various metal ions due to the presence of nitrogen atoms that can act as ligands.

Multi-Imidazopyridines as Ditopic Ligands

There are no reports of This compound being used as a ditopic ligand. In a broader context, substituted imidazo[1,5-a]pyridine (B1214698) derivatives have been successfully employed as ditopic ligands to create one- and two-dimensional coordination polymers with metal ions like Zn(II). mdpi.com These studies demonstrate the capability of the imidazopyridine scaffold to act as a bridging ligand, connecting multiple metal centers. mdpi.com

Metal-Ligand Chemistry and Complex Structures

No specific metal complexes of This compound have been synthesized or characterized. The coordination chemistry of the related imidazo[4,5-b]pyridine scaffold has been studied, revealing that it can coordinate with various metal dications. mdpi.com The imidazole (B134444) nitrogen is often the primary binding site. mdpi.com The synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives has been achieved using zinc triflate as a catalyst, which suggests the formation of a zinc-ligand intermediate during the reaction. jscimedcentral.com

Advanced Materials Science Applications

No information was found regarding the use of this compound in the development of advanced materials.

Prospects in Drug Discovery (Mechanism-focused, pre-clinical)

No preclinical or mechanistic studies were identified for this compound in the following areas:

Central Nervous System (CNS)-Related Disorders (Mechanistic Insights)

Research on this compound Remains Undisclosed

Despite a thorough review of available scientific literature, no specific research findings on the anti-inflammatory or antioxidant mechanisms of the chemical compound this compound have been identified.

Extensive searches for dedicated studies on this particular molecule have not yielded any published data regarding its potential biological activities in these areas. While the broader family of imidazo[4,5-c]pyridines has been a subject of scientific inquiry for various therapeutic applications, research appears to have focused on other derivatives within this class.

The imidazo[4,5-c]pyridine scaffold is a recognized pharmacophore, and various analogues have been investigated for their potential as antimicrobial, anticancer, and antiviral agents. Some derivatives have also been explored for their anti-inflammatory and antioxidant properties. However, the specific substitution pattern of this compound does not appear in the current body of accessible scientific research concerning these mechanisms.

Consequently, without any dedicated studies, it is not possible to provide details on its potential anti-inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes, or its antioxidant capabilities, including free radical scavenging or the activation of antioxidant enzymes. No data tables or detailed research findings could be generated as per the specific instructions due to the absence of primary or secondary research on this compound.

Further investigation into the synthesis and biological evaluation of this compound would be required to elucidate any potential therapeutic effects. At present, its profile in the context of anti-inflammatory and antioxidant research remains uncharacterized.

Conclusion and Future Perspectives in 1h Imidazo 4,5 C Pyridine Research

Synthesis and Characterization Challenges and Innovations

The synthesis of the imidazo[4,5-c]pyridine core traditionally relies on established condensation reactions. The most common approach involves the cyclization of 3,4-diaminopyridine (B372788) with various reagents like carboxylic acids, aldehydes, or their equivalents. nih.govnih.gov However, this and other methods present challenges, particularly concerning regioselectivity when substitutions are desired at specific nitrogen atoms (N1, N3, or N4). nih.govmdpi.com

Innovations in synthetic methodology are addressing these challenges. Modern techniques such as microwave-assisted synthesis have been shown to accelerate reaction times and improve yields for related imidazopyridine systems. nih.govrsc.org The use of novel catalysts, including ytterbium triflate and reusable heterogeneous catalysts like Al³⁺-exchanged K10 montmorillonite (B579905) clay, offers efficient and environmentally friendlier routes. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have become powerful tools for the rapid derivatization of the imidazopyridine scaffold, allowing for the introduction of a wide range of functional groups. mdpi.comnih.gov An efficient solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines has also been developed, starting from 2,4-dichloro-3-nitropyridine, which allows for controlled, stepwise construction of the molecule. acs.org

Characterization of these molecules relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) and mass spectrometry (MS) are crucial for confirming the structure and regiochemistry of the synthesized compounds. mdpi.comnih.gov In some cases, X-ray crystallography provides definitive structural elucidation and insight into the solid-state conformation of these molecules. mdpi.comnih.gov

Table 1: Innovative Synthetic Methods for Imidazopyridine Scaffolds

Method Key Features Catalyst/Reagent Example Reference
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, improved yields. Silica gel support nih.gov
Catalytic Condensation High efficiency and compatibility with various functional groups. Ytterbium triflate mdpi.com
Solid-Phase Synthesis Allows for high-throughput synthesis and purification. Polymer-supported amines acs.org
Palladium-Catalyzed Cross-Coupling Enables rapid and versatile derivatization of the core structure. (A-taphos)₂PdCl₂ mdpi.comnih.gov

| Reductive Cyclization | One-step synthesis from nitro-aminopyridine precursors. | Sodium dithionite (B78146) (Na₂S₂O₄) | mdpi.com |

Advancements in Mechanistic Understanding of Target Interactions

The structural similarity of imidazo[4,5-c]pyridines to endogenous purines makes them effective mimics for interacting with a variety of biological targets. mdpi.comnih.gov Research has identified their potential to modulate enzymes and receptors implicated in numerous diseases.

For instance, derivatives of the imidazo[4,5-c]pyridine scaffold have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair that is often targeted in cancer therapy. mdpi.com Other derivatives act as inhibitors of S-adenosyl-L-homocysteine synthesis and the histone methyltransferase EZH2, such as 3-Deazaneplanocin A, highlighting their role in epigenetic regulation. mdpi.comwikipedia.org More recently, a novel series of imidazo[4,5-c]pyridin-2-one compounds were designed as inhibitors of Src family kinases (SFKs), which are involved in cancer cell signaling. nih.gov The design of these inhibitors was based on replacing the pyrazolo[3,4-d]pyrimidine core of a known inhibitor with the imidazo[4,5-c]pyridin-2-one scaffold to form a new, crucial interaction with the hinge region of the kinase's ATP-binding pocket. nih.gov

Advanced analytical techniques are providing unprecedented insight into these interactions. X-ray crystallography has been used to determine the binding mode of an imidazo[4,5-c]pyridin-4-one derivative within the ligand-binding domain of the peroxisome proliferator-activated receptor-γ (PPARγ), confirming its role as a partial agonist. nih.gov Such structural data is invaluable for understanding how these molecules exert their effects at an atomic level and for guiding the rational design of more potent and selective compounds.

Unexplored Avenues and Less Studied Imidazopyridine Classes

Within the broader imidazopyridine family, the imidazo[1,2-a]pyridine (B132010) isomer is the most extensively studied, leading to several marketed drugs like Zolpidem and Alpidem. wikipedia.orgnih.gov In contrast, the imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers remain significantly less explored. mdpi.comnih.gov This represents a substantial opportunity for discovery, as these under-investigated scaffolds hold promise for novel therapeutic applications. nih.govnih.gov

Future research will likely focus on a more systematic exploration of the chemical space around the imidazo[4,5-c]pyridine core. Many of the initial biological activities reported, such as GABAA receptor modulation and antiviral activity, have not been pursued to the same extent as for other isomers. mdpi.comwikipedia.orgnih.gov There is considerable potential in designing and screening libraries of diverse imidazo[4,5-c]pyridine derivatives against a wider range of biological targets. The development of synthetic methods that exclude expensive or toxic metal catalysts will further encourage the exploration of these versatile compounds. nih.gov

Computational Chemistry’s Role in Guiding Future Research

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to imidazopyridine research is accelerating progress. youtube.com These in silico methods allow researchers to predict molecular properties, understand complex interactions, and design novel compounds with greater efficiency.

Molecular docking studies are routinely used to predict the binding modes and affinities of imidazo[4,5-c]pyridine derivatives with their protein targets, such as PARP and Src kinases. mdpi.comnih.govnih.gov This was demonstrated in the design of imidazo[4,5-c]pyridin-2-one SFK inhibitors, where computational modeling guided the core scaffold design. nih.gov Beyond simple docking, more advanced techniques like Molecular Dynamics (MD) simulations and Quantum Mechanics (QM) calculations provide deeper insights into the dynamic nature of protein-ligand interactions and help rationalize structure-activity relationships (SAR). nih.gov

Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic structure, stability, and reactivity of these molecules. mdpi.comnih.govmdpi.com It has been employed to study tautomerism in the imidazo[4,5-b]pyridine system and to understand the coordination chemistry and metal-ion affinity of these scaffolds. mdpi.commdpi.com Furthermore, computational tools like QikProp and SwissADME are used to predict pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), helping to prioritize compounds with drug-like characteristics early in the discovery process. nih.govopenpharmaceuticalsciencesjournal.com

Table 2: Applications of Computational Chemistry in Imidazopyridine Research

Computational Method Application Purpose Reference
Molecular Docking Predicting binding modes and affinities. Target identification; Lead optimization. nih.govnih.gov
Molecular Dynamics (MD) Simulating molecular motion over time. Understanding dynamic interactions; Assessing binding stability. nih.gov
Quantum Mechanics (QM/DFT) Calculating electronic structure and energies. Rationalizing SAR; Studying reactivity and tautomerism. mdpi.comnih.govmdpi.com
3D-QSAR Correlating 3D properties with biological activity. Building predictive models for compound potency. openpharmaceuticalsciencesjournal.comresearchgate.net

| ADMET Prediction | Estimating pharmacokinetic and toxicity profiles. | Early-stage filtering of compounds with poor drug-like properties. | nih.govopenpharmaceuticalsciencesjournal.com |

Prospects for Novel Imidazo[4,5-c]pyridine-Based Research Tools and Chemical Probes

The inherent photophysical properties of the imidazopyridine core suggest a promising future for this class of compounds beyond therapeutics. Many imidazopyridine derivatives exhibit strong fluorescence, with emissions typically in the blue-green region of the spectrum (430–520 nm), large Stokes shifts, and high quantum yields. nih.gov These characteristics, combined with their structural rigidity and stability, make them excellent candidates for development as fluorescent probes and research tools. nih.govmdpi.com

While much of the existing research on fluorescent probes has focused on the imidazo[1,5-a]pyridine (B1214698) and imidazo[1,2-a]pyridine isomers, the principles are readily transferable to the imidazo[4,5-c]pyridine scaffold. nih.govmdpi.com By strategically adding functional groups to the core, it is possible to create chemical probes that can be used to:

Image cellular components: Probes can be designed to selectively accumulate in specific organelles, such as the cell membrane or lysosomes, allowing for real-time visualization of cellular dynamics. mdpi.com

Detect specific analytes: The fluorescence of the probe can be designed to change (quench or enhance) upon binding to a specific ion or molecule, creating a sensor.

Label biomolecules: By incorporating a reactive group, the imidazo[4,5-c]pyridine core can be covalently attached to proteins or nucleic acids, serving as a fluorescent tag for biochemical assays.

The development of such tools based on the less-explored imidazo[4,5-c]pyridine skeleton offers a rich field for future investigation, promising new ways to study complex biological systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine and related derivatives?

  • The synthesis typically involves condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., diketones or α,β-unsaturated carbonyl compounds) to form the imidazopyridine core . Subsequent alkylation steps using methylating agents (e.g., methyl iodide) under basic conditions introduce the methyl substituents at positions 1, 2, and 4. Regioselectivity can be controlled via temperature and catalyst selection, as demonstrated in analogous triazolopyridine syntheses .

Q. How can the structural and vibrational properties of this compound be characterized?

  • X-ray diffraction (XRD) provides precise bond lengths and angles, while Fourier-transform infrared (IR) and Raman spectroscopy identify vibrational modes unique to the imidazopyridine skeleton. Complementary density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) predict optimized geometries and vibrational energy levels, validated against experimental spectra . For example, the N-H stretching mode near 3400 cm⁻¹ and ring deformation modes at 600–800 cm⁻¹ are critical diagnostic markers .

Q. What preliminary pharmacological activities are associated with imidazo[4,5-c]pyridine derivatives?

  • Derivatives exhibit enzyme inhibition (e.g., SSAO/VAP-1 inhibitors for inflammatory diseases) and receptor antagonism (e.g., P2X7 antagonists for neurological disorders). Activity is influenced by substituent electronic effects and steric bulk, as shown in preclinical studies of triazolopyridines with low ED₅₀ values (e.g., 0.06 mg/kg in rat models) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound analogs?

  • Systematic substituent variation at the 3-, 5-, and 6-positions alters binding affinity and selectivity. For instance:

  • Electron-withdrawing groups (e.g., Br, CF₃) enhance receptor occupancy by stabilizing π-π interactions.
  • Bulky substituents (e.g., fluorophenyl) improve metabolic stability but may reduce solubility .
  • Pharmacokinetic profiling (e.g., brain:plasma ratio) guides lead optimization, as seen in analogs with balanced solubility and blood-brain barrier penetration .

Q. What computational strategies predict the reactivity and tautomeric equilibria of this compound?

  • DFT-based natural bond orbital (NBO) analysis evaluates charge delocalization and hydrogen-bonding stability in dimeric forms. For example, the N-H···N interaction in imidazopyridine dimers contributes ~5 kcal/mol stabilization energy .
  • Molecular dynamics (MD) simulations model solvent effects on tautomer populations (e.g., 1H vs. 3H tautomers), critical for understanding protonation states in biological environments .

Q. How can regioselective functionalization be achieved during late-stage derivatization of the imidazo[4,5-c]pyridine core?

  • Transition-metal catalysis (e.g., Pd-mediated cross-coupling) enables C-H activation at electron-deficient positions. For example:

  • Suzuki-Miyaura coupling introduces aryl groups at the 5-position.
  • Dipolar cycloaddition reactions with azides or nitriles generate fused triazole or oxadiazole rings, expanding chemical diversity .
    • Protecting group strategies (e.g., benzoyl for ribofuranosyl derivatives) ensure regioselectivity in multi-step syntheses .

Methodological Considerations

  • Contradictions in Data : Discrepancies in regioselectivity outcomes (e.g., N-1 vs. N-3 glycosylation) highlight the need to validate synthetic conditions (e.g., solvent polarity, temperature) using NMR and X-ray crystallography .
  • Key Challenges : Low solubility of methylated derivatives may require formulation studies (e.g., co-solvents or prodrug strategies) for in vivo applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.